N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Overview
Description
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is also referred to as Leflunomide Impurity H or Teriflunomide Impurity H .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with cyanoacetic acid under specific conditions. One common method includes the use of isopropyl alcohol as a solvent, followed by the addition of water to precipitate the product . The reaction is carried out at temperatures ranging from 20°C to 30°C, and the mixture is then cooled to 0°C to 10°C to facilitate crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For instance, it can inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis . This inhibition disrupts the production of nucleotides, which are essential for DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Leflunomide: An immunosuppressive drug used to treat rheumatoid arthritis.
Teriflunomide: An active metabolite of Leflunomide, used in the treatment of multiple sclerosis.
Uniqueness
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of a cyano group and a trifluoromethyl group. These functional groups contribute to its distinct chemical properties and reactivity, making it valuable in various research applications .
Biological Activity
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound this compound contains a trifluoromethyl group, a cyano group, and an acetamide moiety. These functional groups contribute to its lipophilicity and reactivity, making it a candidate for various biological applications.
The mechanism of action of this compound involves several key interactions:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
- Enzyme Interaction : The cyano group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Covalent Bond Formation : The chloroacetamide part can undergo nucleophilic attack, leading to covalent modifications of target proteins.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit promising antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. For instance, derivatives of cyanoacetamides have demonstrated significant antimicrobial activity, suggesting that this compound may also possess similar properties.
Anticancer Activity
The compound has been investigated for its anticancer potential, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay indicated that certain derivatives showed promising results in inhibiting cell proliferation. This suggests that the structural motifs present in this compound could be leveraged for developing new anticancer agents.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key features:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C₁₀H₇F₃N₂O | Contains trifluoromethyl group | Different functional groups leading to varied reactivity |
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | C₁₀H₇F₃N₂O | Similar acetamide structure | Variation in position of cyano group affecting biological activity |
2-Cyano-N-(4-fluorophenyl)acetamide | C₉H₈FN₂O | Contains fluorine instead of trifluoromethoxy | Less steric hindrance compared to trifluoromethoxy |
This table illustrates how the presence and position of functional groups can significantly influence the biological activity of these compounds.
Case Studies and Research Findings
- Anticancer Research : A study focusing on N-cyanoacetamides reported their efficacy against MCF7 cells, demonstrating a dose-dependent response in cell viability assays. The findings indicate that modifications to the acetamide structure can enhance anticancer properties.
- Antimicrobial Studies : In another investigation, derivatives were synthesized and tested for antimicrobial activity using turbidimetric methods. Results showed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
- Mechanistic Insights : Research into the mechanism revealed that the trifluoromethyl group enhances binding affinity to target enzymes, potentially increasing the efficacy of the compound as an inhibitor in biochemical pathways .
Properties
IUPAC Name |
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)15-9-3-2-7(5-14)4-8(9)10(11,12)13/h2-4H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFBGHKUUCGSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371566 | |
Record name | N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-96-0 | |
Record name | N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-96-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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